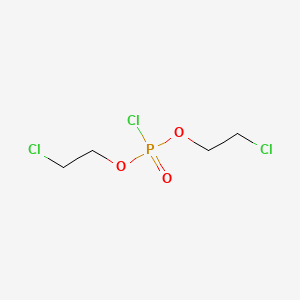
N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine or N-(3,4-DCPT), is an organic compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology. N-(3,4-DCPT) has been used in a variety of laboratory experiments, and is known to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A novel compound closely related to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine was synthesized and characterized through comprehensive techniques including FT-IR, NMR, LC-Mass, and UV-Visible spectra. Its molecular structure was elucidated using single-crystal X-ray diffraction, revealing crystallization in the triclinic system. Hirshfeld surface analysis was employed to determine intermolecular contacts and electrostatic potential distribution within the crystal structure. This research provides insight into the structural characteristics and potential material applications of such compounds GayathriB., et al. (2019).
Biological Evaluation and Anti-inflammatory Activity
Derivatives of thiazole compounds, including those similar to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, have been evaluated for their anti-inflammatory activity. These compounds were shown to inhibit 5-lipoxygenase (LOX), a key enzyme in the synthesis of leukotrienes involved in inflammation-related diseases such as asthma and rheumatoid arthritis. Through the synthesis of various derivatives, researchers have investigated the structure-activity relationship, highlighting the potential therapeutic applications of these compounds Suh, J., et al. (2012).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, structurally related to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, have been investigated for their corrosion inhibition performance on iron metal. Through density functional theory (DFT) calculations and molecular dynamics simulations, these compounds were predicted to offer efficient corrosion protection. This research demonstrates the utility of such compounds in protecting metals from corrosion, indicating their potential application in material science and engineering Kaya, S., et al. (2016).
Drug Delivery and Nanoparticle Stabilization
Research into enhancing the solubility and stability of thiazole derivatives, including those similar to N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine, has led to the development of novel drug delivery systems. A study focused on the synthesis of a complex to increase solubility and its application in stabilizing gold nanoparticles (AuNPs) for drug transport. This novel system aims to improve the delivery of thiazole-based drugs, showcasing the compound's relevance in pharmaceutical applications and nanotechnology Asela, I., et al. (2017).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2S/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-2,5H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRWBMCOWKRBSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311899 |
Source


|
| Record name | N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
CAS RN |
56242-69-4 |
Source


|
| Record name | NSC246970 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4-Dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90311899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














